molecular formula C4H7BrClN3 B12226258 3-Bromo-1-methylpyrazol-4-amine;hydrochloride

3-Bromo-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12226258
M. Wt: 212.47 g/mol
InChI Key: VYMLSUXAIUWBJB-UHFFFAOYSA-N
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Description

3-Bromo-1-methylpyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C4H6BrN3·HCl It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methylpyrazol-4-amine;hydrochloride typically involves the bromination of 1-methylpyrazole followed by amination. One common method includes the following steps:

    Bromination: 1-Methylpyrazole is treated with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to obtain 3-bromo-1-methylpyrazole.

    Amination: The brominated intermediate is then reacted with ammonia or an amine source under appropriate conditions to introduce the amine group at the 4-position, forming 3-Bromo-1-methylpyrazol-4-amine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine compound to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of various substituted pyrazoles.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

Scientific Research Applications

3-Bromo-1-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methylpyrazol-4-amine;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The bromine and amine groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-methylpyrazole: Lacks the amine group at the 4-position.

    1-Methylpyrazol-4-amine: Lacks the bromine atom at the 3-position.

    3,5-Dibromo-1-methylpyrazole: Contains an additional bromine atom at the 5-position.

Uniqueness

3-Bromo-1-methylpyrazol-4-amine;hydrochloride is unique due to the presence of both bromine and amine functional groups, which provide distinct reactivity and potential for diverse applications. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various research and industrial applications.

Properties

Molecular Formula

C4H7BrClN3

Molecular Weight

212.47 g/mol

IUPAC Name

3-bromo-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C4H6BrN3.ClH/c1-8-2-3(6)4(5)7-8;/h2H,6H2,1H3;1H

InChI Key

VYMLSUXAIUWBJB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)Br)N.Cl

Origin of Product

United States

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